molecular formula C20H17ClFN3O2S B2575423 N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1040654-85-0

N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2575423
CAS No.: 1040654-85-0
M. Wt: 417.88
InChI Key: XXIYKXPSLFOJLS-UHFFFAOYSA-N
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Description

This compound is a thiazole derivative with a fluorobenzamide group. Thiazoles are a type of heterocyclic compound that contain a five-membered C3NS ring. They are found in many important drugs and molecules, including vitamin B1 (thiamine) and certain antibiotics .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. This involves the reaction of an α-halo ketone (or equivalent) with a thioamide .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the attached fluorobenzamide group and the 3-chloro-2-methylphenylamino-3-oxopropyl group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

As a thiazole derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the thiazole ring itself can vary depending on the presence and position of substituents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and stability could be influenced by the presence and position of the various substituent groups .

Scientific Research Applications

Antibacterial Agents

Fluorine-containing compounds, such as those with structural similarities to the specified chemical, have been synthesized and evaluated for their antibacterial activities. These compounds, including fluorine-containing thiadiazolotriazinones, have shown promising antibacterial activity at concentrations as low as 10 µg/mL, indicating their potential as antibacterial agents (B. S. Holla, K. Bhat, N. S. Shetty, 2003).

Anti-inflammatory and Antinociceptive Activities

Research on thiazolo[3,2-a]pyrimidine derivatives, which share a resemblance in structural complexity with the given compound, has demonstrated significant anti-inflammatory and antinociceptive activities. These compounds were designed using 4-fluoroaniline and evaluated through various biological assays, underscoring their potential in treating inflammatory and pain conditions (O. Alam, S. Khan, N. Siddiqui, W. Ahsan, 2010).

Anticancer Agents

The development of novel kinesin spindle protein (KSP) inhibitors for the treatment of cancer has involved the synthesis of compounds with structural features similar to the specified chemical. These compounds have shown excellent biochemical potency and pharmaceutical properties, leading to cell mitosis arrest and induction of cellular death, highlighting their potential as anticancer agents (M. Theoclitou et al., 2011).

Synthesis and Characterization of Polymers

Compounds with similar structural motifs have been utilized in the synthesis of novel aromatic polyimides. These polymers exhibit high thermal stability and solubility in organic solvents, making them suitable for various applications in materials science (M. Butt et al., 2005).

Antimicrobial Screening

Derivatives incorporating the thiazole ring, similar to the chemical of interest, have been synthesized and subjected to antimicrobial screening. These studies reveal the potential of such compounds in combating bacterial and fungal infections, providing a foundation for the development of new antimicrobial agents (N. Desai et al., 2013).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through specific testing. As with any chemical compound, appropriate precautions should be taken when handling it .

Future Directions

The future directions for research into this compound could include further exploration of its potential uses, particularly if it exhibits promising biological activity. This could involve more detailed studies into its mechanism of action, as well as optimization of its physical and chemical properties through structural modifications .

Properties

IUPAC Name

N-[4-[3-(3-chloro-2-methylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2S/c1-12-16(21)3-2-4-17(12)24-18(26)10-9-15-11-28-20(23-15)25-19(27)13-5-7-14(22)8-6-13/h2-8,11H,9-10H2,1H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIYKXPSLFOJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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